molecular formula C24H19N3O3S B11568019 Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate

Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate

Cat. No.: B11568019
M. Wt: 429.5 g/mol
InChI Key: FIJXJAFFJVPSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process can be summarized as follows :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazoline Core: The benzoxazinones are treated with ammonia solution to yield quinazolinone derivatives.

    Final Steps: The quinazolinone derivatives are further functionalized to introduce the sulfanyl and acetamido groups, followed by esterification to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate stands out due to its unique combination of the quinazoline core with sulfanyl and acetamido groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H19N3O3S

Molecular Weight

429.5 g/mol

IUPAC Name

methyl 2-[[2-(4-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C24H19N3O3S/c1-30-23(29)18-12-6-8-14-20(18)25-21(28)15-31-24-26-19-13-7-5-11-17(19)22(27-24)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,28)

InChI Key

FIJXJAFFJVPSBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.